3-(Cyclopentylmethyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
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Overview
Description
3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multiple steps. One common method starts with the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with p-methoxyphenyl isothiocyanate, leading to the formation of the thioureido derivative . This intermediate is then subjected to cyclization under acidic conditions to yield the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated using alkyl halides in the presence of a base.
Acylation: It reacts with acid chlorides to form acyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Alkylation: Alkyl halides and a base such as sodium hydride.
Acylation: Acid chlorides and a base such as pyridine.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antifungal and antioxidant agent.
Cancer Research: Some derivatives have demonstrated cytotoxic activity against cancer cell lines.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. For instance, some derivatives have been found to inhibit certain enzymes involved in cancer cell proliferation . The compound may also induce oxidative stress in cells, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexanes)
- 4-thioxospiro(benzo[h]quinazoline-5,1’-cycloalkanes)
Uniqueness
What sets 3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one apart is its unique spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
286000-44-0 |
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Molecular Formula |
C23H28N2OS |
Molecular Weight |
380.5g/mol |
IUPAC Name |
3-(cyclopentylmethyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C23H28N2OS/c26-21-19-20(24-22(27)25(21)15-16-8-2-3-9-16)18-11-5-4-10-17(18)14-23(19)12-6-1-7-13-23/h4-5,10-11,16H,1-3,6-9,12-15H2,(H,24,27) |
InChI Key |
OAHYWVXRCNQVPS-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CC5CCCC5 |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CC5CCCC5 |
Origin of Product |
United States |
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